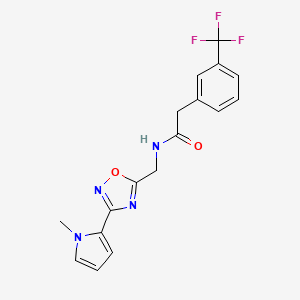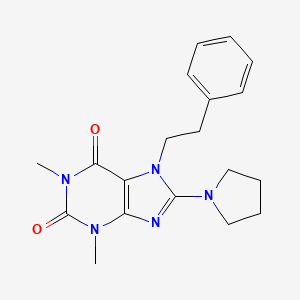
1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Agents
Purine derivatives have been identified as potential anticancer agents . They have shown promising results in targeting various cancerous cells and receptors, with some compounds achieving IC50 values in the nanomolar range, indicating high potency .
Antiviral Compounds
These compounds have also been explored as antiviral agents , particularly against herpes, HIV, and influenza viruses. Their ability to inhibit viral replication makes them valuable in the development of new antiviral drugs .
Autoimmune and Anti-inflammatory Agents
In the field of autoimmune diseases and inflammation, purine derivatives serve as modulators of immune responses. They can help in reducing inflammation and managing autoimmune conditions .
Antihyperuricemic and Anti-gout Solutions
Purine derivatives play a role in managing conditions like hyperuricemia and gout by influencing uric acid metabolism and reducing uric acid levels .
Antimicrobial and Antitubercular Agents
The antimicrobial properties of purine derivatives make them suitable candidates for treating bacterial infections, including tuberculosis. Their mechanism often involves disrupting bacterial DNA synthesis .
Anti-leishmanial Agents
Leishmaniasis, a disease caused by protozoan parasites, can be treated with purine derivatives that exhibit anti-leishmanial activity. These compounds interfere with the life cycle of the parasite .
Anticonvulsants
Purine derivatives have been studied for their potential use as anticonvulsants . They may help in controlling seizures by modulating neurotransmitter activity in the brain .
Each application mentioned above represents a unique field where purine derivatives, including compounds like “Oprea1_148345”, could potentially be applied. The ongoing research in these areas continues to uncover new therapeutic potentials for these versatile compounds.
Recent Developments and Future Perspectives of Purine Derivatives as a… Anticancer potential and structure activity studies of purine and…
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-phenylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-10-14-8-4-3-5-9-14)18(20-16)23-11-6-7-12-23/h3-5,8-9H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNCYRTPLFULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(2-phenylethyl)-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


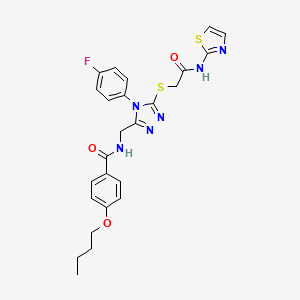
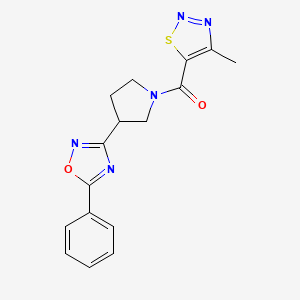
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)
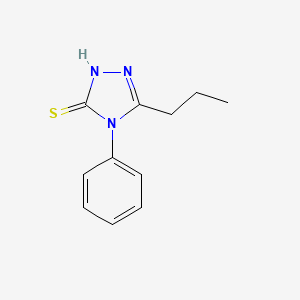

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

